5-Bromo-1,8-dichloroisoquinoline
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Overview
Description
5-Bromo-1,8-dichloroisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. It has the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,8-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of elemental bromine and chlorine in the presence of catalysts such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in bulk quantities for use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,8-dichloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-1,8-dichloroisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-1,8-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the isoquinoline ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dichloroisoquinoline: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
5-Bromoisoquinoline: Lacks the additional chlorine atom at the 8-position.
1,8-Dichloroisoquinoline: Lacks the bromine atom at the 5-position
Uniqueness
5-Bromo-1,8-dichloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H4BrCl2N |
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Molecular Weight |
276.94 g/mol |
IUPAC Name |
5-bromo-1,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |
InChI Key |
PCSVGOAXGHWSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)Cl)Br |
Origin of Product |
United States |
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